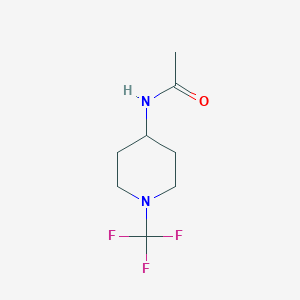
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide is a compound that features a piperidine ring substituted with a trifluoromethyl group and an acetamide group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . The trifluoromethyl group is often introduced to enhance the metabolic stability and lipophilicity of the compound, making it a valuable moiety in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(trifluoromethyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives with an amine group.
Substitution: Piperidine derivatives with various substituents at the ring positions.
Aplicaciones Científicas De Investigación
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(1-(trifluoromethyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring can interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative known for its antiproliferative effects.
Matrine: Exhibits antimetastatic effects in cancer research.
Uniqueness
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity. This makes it a valuable compound in drug design compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C8H13F3N2O |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
N-[1-(trifluoromethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)12-7-2-4-13(5-3-7)8(9,10)11/h7H,2-5H2,1H3,(H,12,14) |
Clave InChI |
VSRNJWQTUSRLKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCN(CC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















